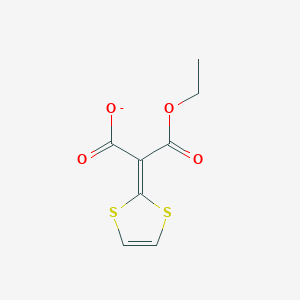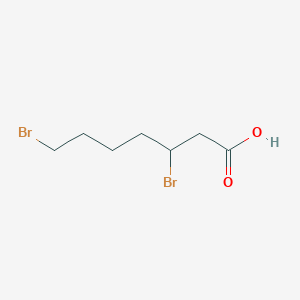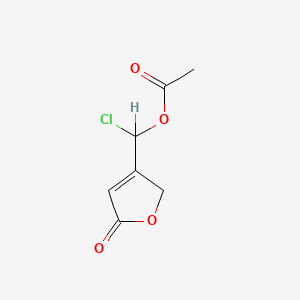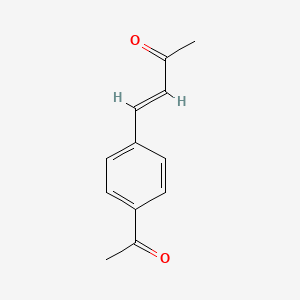![molecular formula C21H47N3O B14291116 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine CAS No. 113784-34-2](/img/structure/B14291116.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is a linear polyamine compound. It is characterized by the presence of two primary amine groups and a long alkyl chain with an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and 3-(dodecyloxy)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of cell signaling and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The primary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The long alkyl chain and ether linkage contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chain and ether linkage.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Another polyamine with similar functional groups but different structural features.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is unique due to its combination of primary amine groups and a long alkyl chain with an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
113784-34-2 |
|---|---|
Molecular Formula |
C21H47N3O |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
N'-[3-(3-dodecoxypropylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H47N3O/c1-2-3-4-5-6-7-8-9-10-11-20-25-21-14-19-24-18-13-17-23-16-12-15-22/h23-24H,2-22H2,1H3 |
InChI Key |
OEVCFZVRVGFRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)



![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
